molecular formula C8H6ClF9O2 B3286241 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl carbonochloridate CAS No. 821806-42-2

4,4,5,5,6,6,7,7,7-Nonafluoroheptyl carbonochloridate

Cat. No.: B3286241
CAS No.: 821806-42-2
M. Wt: 340.57 g/mol
InChI Key: DDWXIFAGBUZUHP-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,7,7,7-Nonafluoroheptyl carbonochloridate is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. This compound is used in various scientific and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl carbonochloridate typically involves the reaction of 4,4,5,5,6,6,7,7,7-Nonafluoroheptanol with phosgene (carbonyl dichloride) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and other contaminants from interfering with the reaction. The reaction is exothermic and requires careful temperature control to avoid decomposition of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors equipped with temperature and pressure control systems. The reactants are introduced into the reactor in a controlled manner, and the reaction is monitored continuously to ensure optimal yield and purity. The product is then purified using distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6,7,7,7-Nonafluoroheptyl carbonochloridate undergoes various chemical reactions, including:

    Nucleophilic substitution: The carbonochloridate group is highly reactive towards nucleophiles, leading to the formation of various substituted products.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to form 4,4,5,5,6,6,7,7,7-Nonafluoroheptanol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: The reaction is carried out in aqueous media, often under acidic or basic conditions to accelerate the reaction.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives of this compound.

    Hydrolysis: 4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic acid and hydrochloric acid.

    Reduction: 4,4,5,5,6,6,7,7,7-Nonafluoroheptanol.

Scientific Research Applications

4,4,5,5,6,6,7,7,7-Nonafluoroheptyl carbonochloridate is used in various scientific research applications, including:

    Surface modification: The compound is used to modify the surface properties of materials, imparting hydrophobicity and chemical resistance.

    Polymer chemistry: It is used as a building block in the synthesis of fluorinated polymers with unique properties such as low surface energy and high thermal stability.

    Biomedical research: The compound is used in the development of drug delivery systems and biomedical coatings due to its biocompatibility and stability.

    Environmental science: It is used in the study of fluorinated compounds’ environmental impact and their degradation pathways.

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl carbonochloridate involves its reactivity towards nucleophiles and its ability to form stable fluorinated products. The presence of multiple fluorine atoms increases the compound’s hydrophobicity and chemical stability, making it resistant to degradation. The carbonochloridate group is highly reactive, allowing the compound to participate in various chemical reactions, leading to the formation of diverse products.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic acid
  • 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide
  • 4,4,5,5,6,6,7,7,7-Nonafluoroheptanol

Uniqueness

4,4,5,5,6,6,7,7,7-Nonafluoroheptyl carbonochloridate is unique due to its carbonochloridate functional group, which imparts high reactivity towards nucleophiles. This makes it a versatile compound for various chemical transformations and applications. In contrast, similar compounds like 4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic acid and 4,4,5,5,6,6,7,7,7-Nonafluoroheptanol lack this reactive group, limiting their reactivity and applications.

Properties

IUPAC Name

4,4,5,5,6,6,7,7,7-nonafluoroheptyl carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF9O2/c9-4(19)20-3-1-2-5(10,11)6(12,13)7(14,15)8(16,17)18/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWXIFAGBUZUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)COC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF9O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00838885
Record name 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00838885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821806-42-2
Record name 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00838885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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